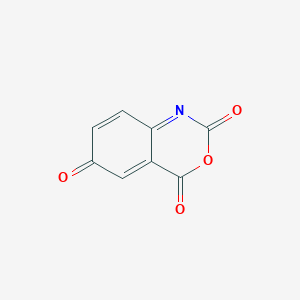
3,1-Benzoxazine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,1-Benzoxazine-2,4,6-trione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their unique structural properties and potential applications in various fields, including materials science, medicinal chemistry, and polymer science. The structure of this compound consists of a benzene ring fused with an oxazine ring, which contains three oxygen atoms and one nitrogen atom.
Synthetic Routes and Reaction Conditions:
From Isatic Anhydride: One common method involves the reaction of isatic anhydride with N-sulfonyl-1,2,3-triazoles, catalyzed by complexes such as Rh2Oct4 or Rh2esp2.
Pd-Catalyzed Aniline Carbonylation: Another method involves the Pd(OAc)2-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates in the presence of Mo(CO)6, leading to the formation of 2-aminobenzoxazin-4-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. Reagents such as halides or amines are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
3,1-Benzoxazine-2,4,6-trione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,1-Benzoxazine-2,4,6-trione involves its ability to undergo ring-opening polymerization. This process is facilitated by the reduction in bond strength within the oxazine ring, induced by adjacent phenol substitution . The compound’s effects are mediated through interactions with molecular targets and pathways involved in polymerization and material formation.
Comparaison Avec Des Composés Similaires
4-Alkylidene-3,1-benzoxazines: Synthesized from 2-ethynylaniline derivatives using catalytic systems based on Au, Pd(OAc)2, molecular I2, and Ag salts.
2-Amino-3,1-benzoxazines: Produced from isatic anhydride and N-sulfonyl-1,2,3-triazoles.
Uniqueness: 3,1-Benzoxazine-2,4,6-trione is unique due to its specific structural configuration and the ability to undergo polymerization, which is not commonly observed in other benzoxazine derivatives. This property makes it particularly valuable in the development of high-performance materials.
Propriétés
Formule moléculaire |
C8H3NO4 |
|---|---|
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
3,1-benzoxazine-2,4,6-trione |
InChI |
InChI=1S/C8H3NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3H |
Clé InChI |
UIOOOKIRCAJKML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)OC(=O)C2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)

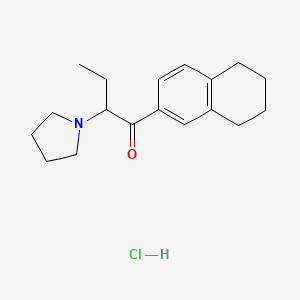

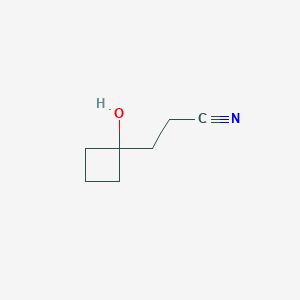
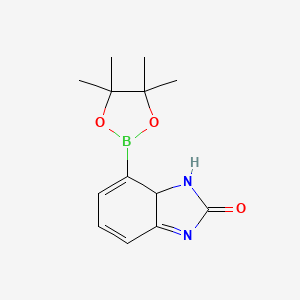
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
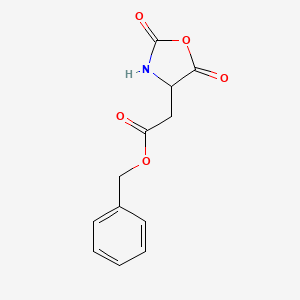

![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
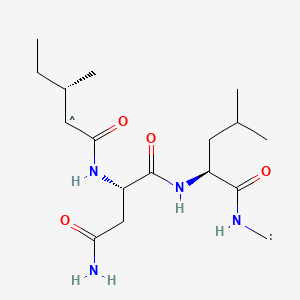
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
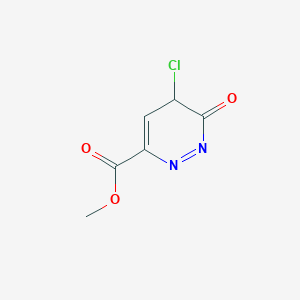
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
